3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
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Overview
Description
3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring, a phenoxy group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring and the phenoxy group. The amide linkage is then formed through a condensation reaction between the carboxylic acid group of the thiophene ring and the amine group of the phenoxy derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the amide linkage may produce primary amines.
Scientific Research Applications
3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid shares structural similarities with other thiophene derivatives and phenoxy compounds.
- Similar compounds include 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxamide and 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10(2)9-14(18)17-11-5-3-4-6-12(11)21-13-7-8-22-15(13)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPUFOUCLXAQOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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